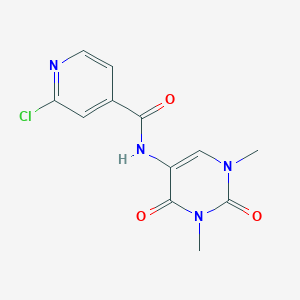
2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-YL)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-YL)pyridine-4-carboxamide, also known as CDPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CDPC belongs to the class of pyridine carboxamides and is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme involved in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Inhibition of DHODH by CDPC has been shown to have various biochemical and physiological effects, making it a promising molecule for scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research involving the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines showcases the potential of related compounds in antimicrobial applications. Through a series of reactions involving 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, a variety of compounds were synthesized and tested for their antimicrobial properties, highlighting the versatility and applicability of such compounds in fighting microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Anticancer and Anti-Inflammatory Agents
The design and synthesis of novel compounds derived from related structures have been explored for their anticancer and anti-inflammatory properties. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown promising results as anti-inflammatory and analgesic agents. These compounds have been evaluated for their COX-1/COX-2 inhibitory activities, offering insights into their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antituberculosis Activity
The development of new compounds with potent antituberculosis activity represents another significant application. A study on imidazo[1,2-a]pyridine-3-carboxamides, including a 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide, revealed excellent potency against multi- and extensive drug-resistant tuberculosis strains. This research underscores the potential of these compounds in addressing the challenge of drug-resistant tuberculosis (Moraski et al., 2011).
Mecanismo De Acción
Target of Action
, which could suggest a similar behavior for this compound.
Biochemical Pathways
, suggesting that this compound may also interact with multiple biochemical pathways.
Pharmacokinetics
. These properties are crucial in determining the bioavailability of the compound.
Result of Action
Propiedades
IUPAC Name |
2-chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-16-6-8(11(19)17(2)12(16)20)15-10(18)7-3-4-14-9(13)5-7/h3-6H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIDAWGFBLDVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

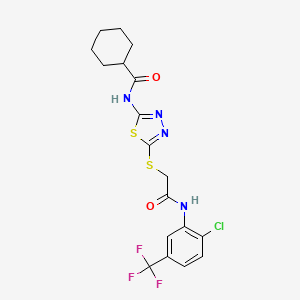
![(Z)-methyl 2-(furan-3-ylmethylene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2976091.png)
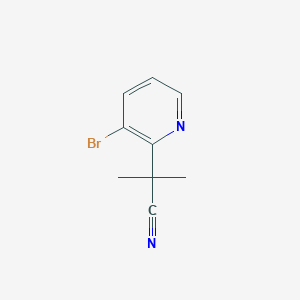

![N-(1-cyanocyclohexyl)-N-methyl-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2976094.png)
![2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2976096.png)

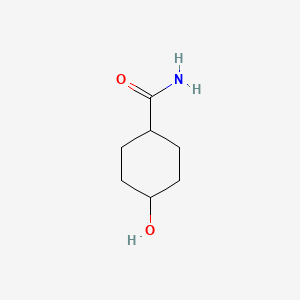
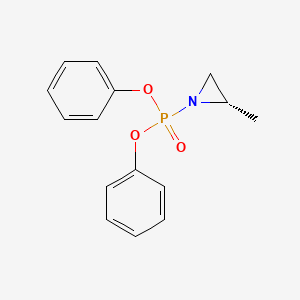

![Methyl 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2976103.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2976106.png)
![2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2976107.png)
![7-[(2-Chlorophenyl)methyl]-8-ethylsulfanyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2976108.png)